
VU0071063
Overview
Description
VU0071063, also known as 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a potent and specific activator of Kir6.2/SUR1 potassium channels. This compound has been extensively studied for its ability to modulate insulin secretion by inducing hyperpolarization of β-cell membrane potential .
Preparation Methods
VU0071063 can be synthesized from commercially available theophylline. The synthetic route involves a one-step reaction where theophylline is reacted with 4-(tert-butyl)benzyl chloride under specific conditions to yield this compound . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
VU0071063 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the purine ring.
Oxidation and Reduction Reactions: this compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Complex Formation: The compound can form complexes with various metal ions, which can be used to study its binding properties and interactions with other molecules.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
VU0071063 is characterized by its ability to selectively activate K ATP channels composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits. It exhibits a half-effective concentration (EC50) of approximately 7 μM, demonstrating greater efficacy than the FDA-approved K ATP channel opener diazoxide at low micromolar concentrations . The compound functions by hyperpolarizing the membrane potential of pancreatic beta-cells, which inhibits glucose-stimulated insulin secretion, making it a potent agent for studying glucose metabolism and insulin regulation .
Investigating Beta-Cell Physiology
This compound serves as a critical tool for understanding the physiology of pancreatic beta-cells. Its selective activation of Kir6.2/SUR1 channels allows researchers to probe the structure-function relationships of K ATP channel gating and their role in insulin secretion. Studies have shown that this compound effectively inhibits calcium entry in response to glucose stimulation, providing insights into the mechanisms governing insulin release .
Potential Therapeutic Applications
The specificity of this compound for SUR1-containing K ATP channels positions it as a promising candidate for developing therapies aimed at conditions like hyperinsulinism and hypoglycemia. Unlike diazoxide, which has off-target effects on vascular K ATP channels, this compound's selective action minimizes unwanted side effects, enhancing its therapeutic potential .
Role in Metabolic Studies
Research indicates that this compound can be utilized to explore metabolic pathways linked to K ATP channels in various tissues, including the brain. Its favorable pharmacokinetic properties allow it to penetrate the blood-brain barrier, making it suitable for studies investigating central nervous system functions related to metabolism and energy homeostasis .
Case Study 1: Insulin Secretion Inhibition
In a study involving mice, administration of this compound resulted in significant inhibition of glucose-stimulated insulin secretion. This finding underscores its potential utility as an experimental agent for dissecting the pathways involved in insulin regulation and diabetes research .
Case Study 2: Effects on Mosquito Feeding Behavior
Another intriguing application of this compound was observed in entomological studies where it was found to inhibit salivation and feeding behavior in mosquitoes. This effect was attributed to its action on K ATP channels, demonstrating its broader implications beyond mammalian physiology and highlighting its potential role in vector control strategies .
Data Summary Table
Mechanism of Action
VU0071063 exerts its effects by specifically activating Kir6.2/SUR1 potassium channels. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel, inducing hyperpolarization of the β-cell membrane potential. This hyperpolarization inhibits glucose-stimulated calcium entry and insulin secretion . The molecular targets involved in this mechanism include the Kir6.2 and SUR1 subunits of the KATP channel.
Comparison with Similar Compounds
VU0071063 is unique in its high specificity and potency as a Kir6.2/SUR1 activator. Compared to other potassium channel openers like diazoxide, this compound has a more favorable pharmacokinetic profile and does not affect other types of potassium channels, such as Kir6.1/SUR2A . Similar compounds include:
Diazoxide: A less specific KATP channel opener with off-target effects on vascular potassium channels.
Pinacidil: Another potassium channel opener with broader activity on various KATP channels.
NN414: A selective KATP channel opener with different pharmacokinetic properties.
This compound stands out due to its specificity for Kir6.2/SUR1 channels and its potential as a tool compound for both in vitro and in vivo studies.
Biological Activity
VU0071063 is a novel compound that selectively activates ATP-sensitive potassium channels (K ATP) composed of Kir6.2 and sulfonylurea receptor 1 (SUR1). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly in regulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
This compound operates primarily by activating K ATP channels, leading to hyperpolarization of the beta-cell membrane potential. This hyperpolarization inhibits insulin secretion, particularly under glucose-stimulated conditions. Unlike diazoxide, another K ATP channel opener, this compound exhibits greater potency and specificity for Kir6.2/SUR1 channels without causing vasodilation or off-target effects on vascular K ATP channels .
Key Findings:
- EC50 Value : this compound activates Kir6.2/SUR1 channels with a half-maximal effective concentration (EC50) of approximately 7 µM .
- Selectivity : It shows selectivity over other potassium channels such as Kir6.1/SUR2A and Kv2.1 .
- Inhibition of Insulin Secretion : Administration of this compound significantly inhibits glucose-stimulated insulin secretion in vitro and in vivo .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for in vivo studies:
- Brain Penetration : The compound is brain-penetrant, making it suitable for neurological investigations .
- Metabolic Stability : this compound exhibits metabolic characteristics that enhance its viability as a research tool compound .
Structure-Activity Relationships (SAR)
The development of this compound involved extensive medicinal chemistry to optimize its structure for enhanced activity:
- Chemical Structure : It is characterized by a unique xanthine derivative structure, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
- SAR Insights : Studies revealed a steep SAR around the this compound chemotype, indicating that small modifications could significantly impact its biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound across different experimental setups:
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of VU0071063 in pancreatic β-cells?
this compound selectively activates Kir6.2/SUR1 potassium channels, inducing β-cell membrane hyperpolarization. This suppresses voltage-dependent calcium channel (VDCC) activation, inhibiting Ca²⁺ influx and glucose-stimulated insulin secretion (GSIS). Its efficacy surpasses diazoxide, with an EC₅₀ of 7.44 μM for Kir6.2/SUR1 activation . Key methods to confirm this include:
- Electrophysiology : Patch-clamp recordings in isolated β-cells or HEK-293 cells expressing Kir6.2/SUR1 .
- Calcium imaging : Measurement of glucose-induced Ca²⁺ influx in murine β-cells .
- Insulin secretion assays : Static incubation of isolated islets under high-glucose conditions .
Q. Which experimental models are optimal for studying this compound's effects on KATP channels?
- In vitro :
- HEK-293 cells heterologously expressing Kir6.2/SUR1 for mechanistic studies .
- Primary murine or human β-cells for GSIS and calcium signaling analysis .
- In vivo :
- C57BL/6 mice for glucose tolerance tests and plasma insulin quantification .
- SUR1-deficient models to confirm target specificity .
Q. What standard pharmacological assays validate this compound's channel selectivity?
- Thallium flux assays : Quantify Kir6.2/SUR1 activation in HEK-293 cells while testing off-target effects on Kir6.1/SUR2B or Kir6.2/SUR2A .
- Vascular reactivity studies : Isolated fetal mouse ductus arteriosus or SUR2B-expressing tissues to exclude vascular KATP effects .
- Counter-screening panels : Assess activity against Kir2.x, Kir3.x, and Kv channels .
Advanced Research Questions
Q. How does the steep structure-activity relationship (SAR) of this compound influence structure-based drug design?
this compound's xanthine backbone and 4-isopropyl substituent are critical for Kir6.2/SUR1 activation. Key SAR findings include:
- Removal of the N-methyl group reduces potency by >10-fold .
- Substitution at the xanthine C8 position abolishes activity .
- Stereoselectivity in the eastern moiety highlights strict spatial requirements for SUR1 binding . Methodological recommendations :
- Use computational docking with SUR1 cryo-EM structures to optimize substituent interactions .
- Synthesize analogs with modified xanthine cores and test in thallium flux assays .
Q. What methodological approaches resolve contradictions in this compound's mitochondrial effects?
Evidence suggests this compound may impair mitochondrial ATP production, complicating interpretation of KATP-specific effects . To disentangle these:
- DYm measurements : Use tetramethylrhodamine (TMRM) to monitor mitochondrial membrane potential in SUR1-/- β-cells .
- ATP quantification : Compare cellular ATP levels in WT vs. SUR1-/- models during drug exposure .
- Pharmacological rescue : Co-administer ATP synthase inhibitors to isolate KATP-mediated effects .
Q. How to optimize in vivo dosing regimens for this compound considering PK/PD parameters?
this compound exhibits favorable brain exposure (brain-to-plasma ratio: 0.5–1.0) and plasma half-life (~2.5 hrs in mice). For metabolic studies:
- Dose selection : 30 mg/kg IV achieves plasma Cₘₐₓ of 25 μM, sufficient for target engagement .
- Temporal profiling : Measure insulin/glucose levels at 15–60 min post-administration .
- Tissue distribution : LC-MS/MS analysis of plasma, brain, and pancreatic tissues .
Q. What electrophysiological techniques characterize this compound's effects on β-cell membrane potential?
- Perforated-patch clamp : Monitor glucose-induced depolarization reversal in intact islets .
- Inside-out patch : Assess MgATP sensitivity in excised membrane patches .
- Current-voltage (I-V) relationships : Confirm inward rectification typical of Kir channels .
Q. How to design experiments comparing this compound with diazoxide?
- Head-to-head assays : Parallel testing in GSIS, calcium imaging, and Kir6.2/SUR1 activation .
- Kinetic profiling : Compare time courses of insulin suppression (this compound acts faster) .
- Vascular side effect assessment : Measure ductus arteriosus diameter changes to confirm SUR2B inactivity .
Q. What strategies validate this compound's CNS penetration in Alzheimer's disease models?
- Microdialysis : Quantify hippocampal Aβ levels during hyperglycemia with/without this compound .
- Behavioral assays : Contextual fear conditioning in diabetic AD mice to assess cognitive rescue .
- Immunohistochemistry : Map Kir6.2/SUR1 expression in brain regions affected by AD .
Q. How to assess off-target effects using calcium imaging and patch clamp?
Properties
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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